

troubleshooting common alarms on the Prisma APH system

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Compound of Interest

Compound Name: Prisma APH

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Prismaflex APH System Technical Support Center

Welcome to the technical support center for the Prismaflex APH system. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common alarms and address frequently asked questions encountered during system operation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides direct answers and step-by-step guidance for the most common alarms on the Prismaflex system. Alarms are categorized by the component or pressure reading they relate to.

Pressure Alarms: Access & Return Lines

Question: What does an "Access Pressure Extremely Negative" alarm indicate and how can I resolve it?

An "Access Pressure Extremely Negative" alarm suggests a blockage or restriction in the flow of blood from the patient to the Prismaflex system.

Troubleshooting Steps:

- **Check the Catheter:** The patient's vascular access catheter may be positioned against the vessel wall, or it could be kinked.^[1] Repositioning the patient or adjusting the catheter may resolve the issue.
- **Inspect for Clots:** The catheter lumens may have fibrin coating on the outside or clots on the inside.^[1] Flushing the line according to your institution's protocol may be necessary.
- **Examine the Tubing:** Ensure all bloodlines are free of kinks and that all clamps and stopcocks are in the open position.^[1]
- **Evaluate Blood Flow Rate:** The set blood flow rate (BFR) might be too high for the size or condition of the vascular access. Consider reducing the BFR.

Question: I'm getting a "Return Pressure Extremely Positive" alarm. What are the causes and solutions?

This alarm indicates a downstream obstruction or resistance as the blood is returned to the patient.

Troubleshooting Steps:

- **Check for Kinks and Clamps:** Inspect the entire return line from the filter back to the patient, ensuring there are no kinks or closed clamps.^[1]
- **Assess Catheter Position:** Similar to access pressure issues, the return catheter might be positioned against the vessel wall.^[1]
- **Inspect for Clots:** The return catheter may be clotted.^[1] Attempt to flush the line as per protocol.
- **Review Infusions:** Any other solutions being infused into the return side of the circuit can increase the return pressure.^[1]

Question: What should I do for an "Access Disconnection" or "Return Disconnection" alarm?

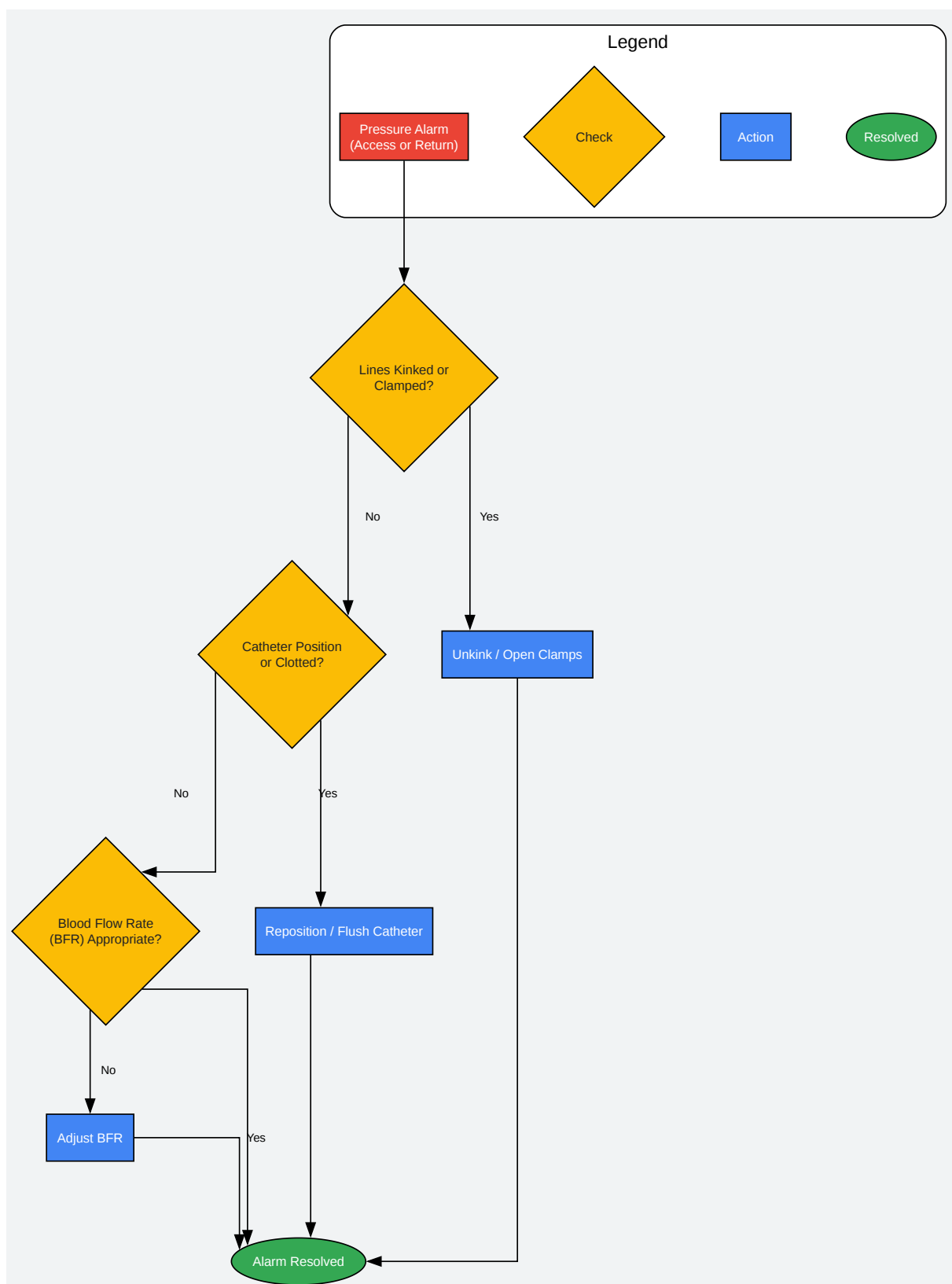
These alarms trigger when the pressure reading is near zero, suggesting a possible disconnection in the circuit.^[1] This is a critical alarm that requires immediate attention to

prevent blood loss.

Troubleshooting Steps:

- **STOP and MUTE:** Immediately press the STOP and MUTE softkeys on the interface.[\[1\]](#)
- **Inspect all Connections:** Carefully check all luer lock connections on the access and return lines to ensure they are secure.
- **Check Pressure Pods:** Ensure the pressure pods are correctly installed in their housings and that the housings are clean.[\[1\]](#)
- **Verify Blood Flow Rate:** A BFR that is too low for the vascular access can sometimes trigger this alarm.[\[1\]](#)

A logical workflow for troubleshooting these common pressure-related alarms is outlined in the diagram below.



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Troubleshooting workflow for pressure alarms.

Filter & System Alarms

Question: The system is showing a "Filter Clotted" or high "Trans-Membrane Pressure (TMP)" alarm. What does this mean?

Trans-Membrane Pressure (TMP) is the pressure difference across the filter membrane and is a key indicator of filter performance.^[1] A rising TMP or a "Filter Clotted" alarm suggests that the filter is losing its permeability, often due to protein coating or clot formation.^[2]

Troubleshooting Steps:

- **Assess TMP Trend:** Never silence a TMP alarm without assessment.^[3] Regularly monitor and document the TMP trend; a steady rise may predict imminent filter failure.^[3]
- **Lower Blood Flow Rate:** As a temporary measure, lowering the BFR may reduce pressure on the filter.^[1]
- **Prepare for Set Change:** In most cases, a persistent high TMP or "Filter Clotted" alarm indicates the end of the filter's lifespan. Prepare to end the treatment and replace the disposable set.

Question: What causes an "Incorrect Weight Change Detected" alarm?

This cautionary alarm occurs when the weight on one of the fluid scales does not change according to the set flow rates.^[1] This can indicate an issue with fluid delivery to or removal from the patient.

Common Causes & Solutions:

Cause	Solution
Kinked or clamped fluid line	Trace the affected fluid line (e.g., dialysate, replacement, effluent) from the bag to the machine and remove any kinks or clamps. [1]
Frangible pin in bag not broken	Ensure the breakable pin inside the solution bag's port has been completely snapped. [1]
Bags swinging or obstructed	Make sure bags are hanging freely on the scale hooks and are not touching any foreign objects or each other. [1]
Leaking fluid line or connection	Inspect all connections for leaks.

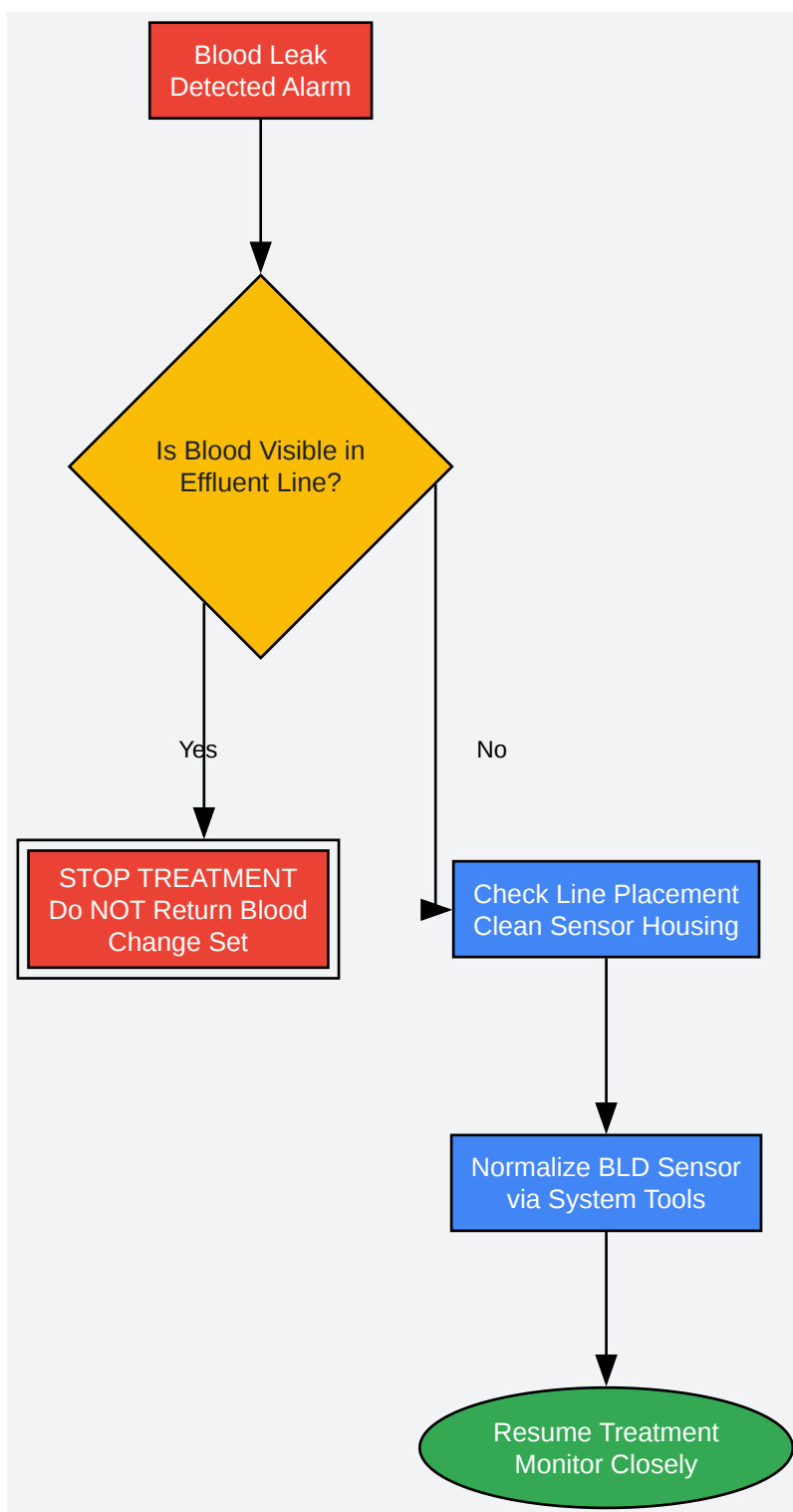
Question: A "Blood Leak Detected" alarm has occurred. Is there always a filter rupture?

Not necessarily. While this alarm can indicate a serious leak of blood into the fluid side of the hemofilter, other factors can trigger the blood leak detector (BLD).[\[1\]](#)

Troubleshooting Steps:

- Visual Inspection: First, visually inspect the effluent line for any signs of blood. If blood is clearly visible, stop the treatment immediately and do not return the blood to the patient.[\[2\]](#)
- Check Effluent Line Placement: Ensure the effluent line is correctly installed in the BLD sensor.[\[1\]](#)
- Consider Other Causes: High concentrations of myoglobin or bilirubin in the patient's blood can sometimes cause a false alarm.[\[1\]](#)[\[2\]](#) Debris in the sensor housing can also be a cause.[\[1\]](#)
- Clean and Normalize: If no blood is visible, you can try cleaning the inside of the detector with isopropyl alcohol and a lint-free cloth.[\[1\]](#) After cleaning, the BLD may need to be normalized through the "SYSTEM TOOLS" menu.[\[1\]](#)

The decision process for a Blood Leak Detected alarm is critical for patient safety.



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Decision pathway for a Blood Leak alarm.

Question: The machine has a "Voltage Out of Range" or "General System Failure" alarm. What should I do?

These are malfunction alarms that indicate a critical internal system error.^[1]^[4] The device will typically enter a "safe state," stopping all pumps and closing the return line clamp.^[4]

Immediate Actions:

- **End Treatment Manually:** When these alarms occur, the system may become inoperable.^[4] ^[5] You must manually return the blood to the patient using the hand crank, following your institution's protocol.
- **Power Cycle the Device:** Turn the machine off and then on again.^[5]
- **Call for Service:** If the alarm recurs, do not use the machine.^[5] It requires attention from a qualified service technician.

Alarm Priority Levels

The Prismaflex system categorizes alarms to indicate their severity. Understanding these levels helps in prioritizing actions.

Alarm Type	Priority	System Status	Required Action
Malfunction	Highest	Treatment Suspended	Immediate action required; patient and system at risk. ^[1]
Warning	High	Treatment Suspended	Immediate action required; patient and system at risk. ^[1]
Caution	Medium	Treatment Continues	Action is needed, but the patient is not at immediate risk. ^[1]
Advisory	Lowest	Treatment Continues	Informs the operator of a condition; no immediate risk. ^[1]

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